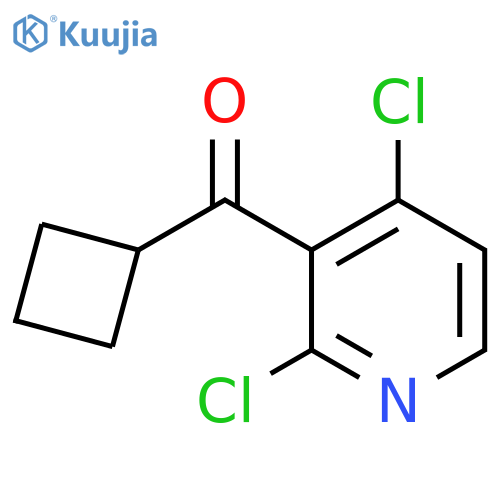Cas no 1934564-77-8 (Cyclobutyl(2,4-dichloropyridin-3-yl)methanone)

1934564-77-8 structure
商品名:Cyclobutyl(2,4-dichloropyridin-3-yl)methanone
CAS番号:1934564-77-8
MF:C10H9Cl2NO
メガワット:230.090560674667
CID:5172666
Cyclobutyl(2,4-dichloropyridin-3-yl)methanone 化学的及び物理的性質
名前と識別子
-
- Cyclobutyl(2,4-dichloropyridin-3-yl)methanone
-
- インチ: 1S/C10H9Cl2NO/c11-7-4-5-13-10(12)8(7)9(14)6-2-1-3-6/h4-6H,1-3H2
- InChIKey: WOFOZTTXUVXSLV-UHFFFAOYSA-N
- ほほえんだ: C(C1CCC1)(C1=C(Cl)C=CN=C1Cl)=O
Cyclobutyl(2,4-dichloropyridin-3-yl)methanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM513044-1g |
Cyclobutyl(2,4-dichloropyridin-3-yl)methanone |
1934564-77-8 | 97% | 1g |
$551 | 2023-03-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD443145-1g |
Cyclobutyl(2,4-dichloropyridin-3-yl)methanone |
1934564-77-8 | 97% | 1g |
¥3857.0 | 2023-03-12 |
Cyclobutyl(2,4-dichloropyridin-3-yl)methanone 関連文献
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
1934564-77-8 (Cyclobutyl(2,4-dichloropyridin-3-yl)methanone) 関連製品
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
